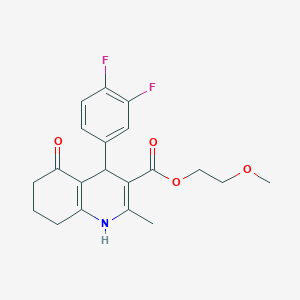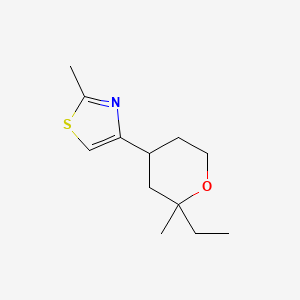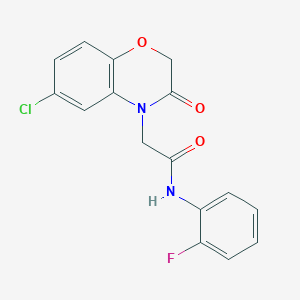![molecular formula C17H19N7O2 B5013992 6-(4-acetyl-1-piperazinyl)-N-benzyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5013992.png)
6-(4-acetyl-1-piperazinyl)-N-benzyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-acetyl-1-piperazinyl)-N-benzyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine, also known as ODQ, is a potent and selective inhibitor of soluble guanylyl cyclase (sGC). This compound has been widely used in scientific research to study the role of sGC in various physiological and pathological processes.
作用機序
6-(4-acetyl-1-piperazinyl)-N-benzyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine acts as a potent and selective inhibitor of sGC by binding to the heme moiety of the enzyme, thereby preventing the synthesis of cyclic guanosine monophosphate (cGMP). cGMP is an important second messenger in many physiological processes, including smooth muscle relaxation and platelet aggregation.
Biochemical and Physiological Effects:
This compound has been shown to inhibit sGC activity in various tissues, including vascular smooth muscle, platelets, and neuronal cells. This inhibition leads to a decrease in cGMP levels, which in turn affects various physiological processes. For example, in vascular smooth muscle, this compound inhibits the relaxation response to nitric oxide, leading to vasoconstriction. In platelets, this compound inhibits the anti-aggregatory effect of nitric oxide, leading to increased platelet aggregation. In neuronal cells, this compound inhibits the synaptic transmission of nitric oxide, leading to a decrease in neurotransmitter release.
実験室実験の利点と制限
One of the advantages of using 6-(4-acetyl-1-piperazinyl)-N-benzyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine in scientific research is its high potency and selectivity for sGC. This allows for precise and specific inhibition of sGC activity, without affecting other enzymes or signaling pathways. However, one of the limitations of using this compound is its potential toxicity and off-target effects. Therefore, careful dosing and monitoring of this compound is necessary to ensure accurate and reliable results.
将来の方向性
There are several future directions for the use of 6-(4-acetyl-1-piperazinyl)-N-benzyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine in scientific research. One area of interest is the role of sGC in the pathogenesis of cardiovascular diseases, such as hypertension and heart failure. This compound can be used to investigate the contribution of sGC to these diseases, and to develop new therapies targeting sGC. Another area of interest is the role of sGC in neuronal signaling and neurodegenerative diseases, such as Alzheimer's disease. This compound can be used to study the effects of sGC inhibition on neuronal function and to develop new therapies for these diseases. Finally, this compound can be used in combination with other inhibitors or activators of sGC to investigate the complex signaling pathways involved in physiological processes and diseases.
合成法
6-(4-acetyl-1-piperazinyl)-N-benzyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine can be synthesized through a multi-step process involving the reaction of 4-acetyl-1-piperazine with benzyl isocyanate, followed by the reaction with 3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide. The final product is obtained through the reaction with 2-chloro-5-nitropyrazine.
科学的研究の応用
6-(4-acetyl-1-piperazinyl)-N-benzyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine has been extensively used in scientific research to investigate the role of sGC in various physiological processes, such as smooth muscle relaxation, platelet aggregation, and neuronal signaling. It has also been implicated in the pathogenesis of cardiovascular diseases, such as hypertension and heart failure.
特性
IUPAC Name |
1-[4-[6-(benzylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O2/c1-12(25)23-7-9-24(10-8-23)17-16(18-11-13-5-3-2-4-6-13)19-14-15(20-17)22-26-21-14/h2-6H,7-11H2,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZBTVQWNWRENQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC3=NON=C3N=C2NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5013914.png)
![N-[(3,5-dimethyl-1-adamantyl)methyl]-N'-phenylthiourea](/img/structure/B5013917.png)
![3-[(4-methoxyphenyl)amino]-2-cyclopenten-1-one](/img/structure/B5013921.png)
![1-[2-(4-fluorophenoxy)ethyl]pyrrolidine oxalate](/img/structure/B5013930.png)
![2-[methyl(4-methylcyclohexyl)amino]-1-phenylethanol](/img/structure/B5013937.png)
![diethyl 3-methyl-5-[(tetrahydro-2-furanylcarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5013943.png)
![N-{3-[(2,4-dichlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5013950.png)



![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methylbenzyl)glycinamide](/img/structure/B5013973.png)
![N,N'-[(2-phenyl-4,6-pyrimidinediyl)di-4,1-phenylene]bis[2-(2-thienyl)acetamide]](/img/structure/B5013984.png)
![2-{[benzyl(ethyl)amino]methyl}-6-ethoxyphenol](/img/structure/B5013994.png)
![4-(4-nitrophenyl)-2-phenyl-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B5014004.png)